molecular formula C13H8Cl4O2S B14323926 1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)- CAS No. 106352-70-9

1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)-

Cat. No.: B14323926
CAS No.: 106352-70-9
M. Wt: 370.1 g/mol
InChI Key: WMYFVITWXKROJR-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- is a chlorinated biphenyl compound. It is a derivative of biphenyl, where four chlorine atoms and a methylsulfonyl group are substituted at specific positions on the biphenyl rings. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their chemical stability and resistance to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and sulfonation reactions under specific temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cell membranes, affecting their integrity and permeability. The chlorinated biphenyl structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 2,2’,3,4-tetrachloro-: Similar structure but lacks the methylsulfonyl group.

    1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Different chlorine substitution pattern.

    1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-: Different chlorine substitution pattern.

    1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-: Different chlorine substitution pattern.

Uniqueness

The presence of the methylsulfonyl group in 1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased polarity and reactivity, which can influence its behavior in chemical reactions and biological systems .

Properties

CAS No.

106352-70-9

Molecular Formula

C13H8Cl4O2S

Molecular Weight

370.1 g/mol

IUPAC Name

2,3-dichloro-1-(2,4-dichlorophenyl)-4-methylsulfonylbenzene

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-5-4-9(12(16)13(11)17)8-3-2-7(14)6-10(8)15/h2-6H,1H3

InChI Key

WMYFVITWXKROJR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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